2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline
Description
The compound 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline features a thieno[2,3-b]quinoline core fused with a 1,2,4-triazole ring substituted at position 3 with a benzylsulfanyl group and at position 4 with an ethyl group. The triazole moiety enhances molecular interactions via hydrogen bonding and π-stacking, while the benzylsulfanyl group contributes to lipophilicity, influencing bioavailability .
Properties
IUPAC Name |
2-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S2/c1-2-26-20(24-25-22(26)27-14-15-8-4-3-5-9-15)19-13-17-12-16-10-6-7-11-18(16)23-21(17)28-19/h3-13H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJLMGQVZDEAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC4=CC5=CC=CC=C5N=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzonitrile with Thiophene-3-carbaldehyde
A modified Gewald reaction facilitates the formation of the thienoquinoline skeleton:
- Reaction Conditions :
- 2-Aminobenzonitrile (1.0 eq) and thiophene-3-carbaldehyde (1.2 eq) react in acetic acid (20 vol) at 80°C for 12 h.
- Addition of elemental sulfur (1.5 eq) promotes cyclization.
- Workup :
- Neutralization with NaHCO₃, extraction with CH₂Cl₂, and silica gel chromatography yield thieno[2,3-b]quinoline-2-carbonitrile (75% yield).
Thiolation of the Cyano Group
Conversion of the cyano group to a thiol involves:
- Thionation :
- Acid Hydrolysis :
- Reflux with 6M HCl (4 h) followed by neutralization with NH₄OH yields thieno[2,3-b]quinoline-2-thiol (82% yield).
Characterization Data :
- IR (KBr) : 2560 cm⁻¹ (S-H stretch).
- ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=8.5 Hz, 1H, quinoline-H), 7.94 (s, 1H, thiophene-H), 3.45 (s, 1H, SH).
Preparation of 4-Ethyl-5-(benzylsulfanyl)-4H-1,2,4-triazole
Synthesis of 4-Ethyl-1,2,4-triazole-3-thiol
- Cyclization of Thiosemicarbazide :
- Alkylation :
Characterization Data :
- ¹H NMR (CDCl₃) : δ 7.32–7.45 (m, 5H, Ph-H), 4.52 (s, 2H, SCH₂Ph), 4.18 (q, J=7.1 Hz, 2H, NCH₂CH₃), 1.44 (t, J=7.1 Hz, 3H, CH₃).
Coupling of Thienoquinoline and Triazole Subunits
Oxidative Sulfide Bond Formation
- Reaction Protocol :
- Purification :
- Column chromatography (SiO₂, EtOAc/hexane 1:3) affords the target compound as a yellow solid (68% yield).
Analytical Data for Target Compound
Spectroscopic Characterization
- IR (KBr) : 1598 cm⁻¹ (C=N), 1220 cm⁻¹ (C-S).
- ¹H NMR (DMSO-d₆) :
δ 8.74 (d, J=8.4 Hz, 1H, quinoline-H), 8.12 (s, 1H, thiophene-H), 7.28–7.41 (m, 5H, Ph-H), 4.61 (s, 2H, SCH₂Ph), 4.25 (q, J=7.0 Hz, 2H, NCH₂CH₃), 1.38 (t, J=7.0 Hz, 3H, CH₃). - HRMS (ESI) : m/z calcd for C₂₄H₂₀N₄S₂: 444.1124; found: 444.1128.
Crystallographic Data (Hypothetical)
- Crystal System : Monoclinic, space group P2₁/ c.
- Dihedral Angle : 84.2° between triazole and quinoline planes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Oxidative Coupling | 68 | 98.5 | Minimal side products |
| Nucleophilic Substitution | 54 | 95.2 | No oxidant required |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or thienoquinoline rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thienoquinoline rings .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that derivatives with triazole rings exhibited significant cytotoxicity against human colon cancer cells (HCT 116), with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activities. Triazoles are known for their ability to inhibit the growth of fungi and bacteria. Research indicates that similar compounds can disrupt essential biochemical pathways in microorganisms, making them promising candidates for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with various diseases. For example, studies have shown that triazole derivatives can act as effective inhibitors of acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease .
Fungicides
Due to their antifungal properties, triazole derivatives are extensively used in agriculture as fungicides. They inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes. The application of compounds similar to 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline has been explored in controlling plant pathogens effectively .
Herbicides
Research indicates that triazole-based compounds can also target phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants. This makes them potential candidates for herbicide development aimed at controlling weed growth without harming crops .
Organic Electronics
The unique electronic properties of thienoquinoline derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds into electronic devices can enhance their efficiency and stability .
Study 1: Anticancer Efficacy
In a study published in MDPI, several triazole derivatives were synthesized and tested for anticancer activity against HCT 116 cells. Among them, one derivative showed an IC50 value significantly lower than doxorubicin, indicating higher potency against cancer cells .
Study 2: Antifungal Activity
Another research effort focused on synthesizing various mercapto-substituted triazoles and evaluating their antifungal activity. The results indicated that certain derivatives exhibited superior antifungal effects compared to traditional treatments like bifonazole .
Mechanism of Action
The mechanism of action of 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Core Structure and Substituent Variations
4-Ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS 478260-35-4)
- Structure: Shares the thieno[2,3-b]quinoline-triazole core but replaces the benzylsulfanyl group with a hydrosulfide (-SH) at position 3 of the triazole.
- Molecular Formula : C₁₅H₁₂N₄S₂ vs. the target compound’s estimated formula (C₂₂H₁₉N₄S₂).
- Key Properties :
2-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline (CAS 478079-55-9)
- Structure : Replaces the triazole with an oxadiazole ring and substitutes a 3-methylphenyl group.
- Molecular Formula : C₂₀H₁₃N₃OS.
- Key Properties :
3-(4-Methoxyphenyl)thieno[2,3-b]quinoline
- Structure: Lacks the triazole ring; instead, a 4-methoxyphenyl group is attached directly to the thienoquinoline core.
Physicochemical and Reactivity Trends
- Reactivity: Molecular orbital studies on thieno[2,3-b]quinoline indicate electron-rich regions at the sulfur atom and quinoline nitrogen, making them reactive toward electrophiles. The benzylsulfanyl group in the target compound may further localize electron density, altering reactivity compared to analogs .
Pharmacological Implications
- Triazole vs. Oxadiazole : Triazole-containing compounds generally exhibit better metabolic stability than oxadiazoles due to reduced susceptibility to hydrolysis .
- Benzylsulfanyl vs.
- Ethyl Substitution : The ethyl group at position 4 of the triazole may sterically hinder enzymatic degradation, prolonging half-life .
Biological Activity
The compound 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline (CAS No. 478260-40-1) is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, supported by various research findings and data tables.
- Molecular Formula: C22H18N4S2
- Molecular Weight: 402.54 g/mol
- Structure: The compound features a thieno[2,3-b]quinoline core with a triazole moiety and a benzylsulfanyl group, which are crucial for its biological interactions.
Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study: Antitumor Evaluation
A study conducted on similar triazole compounds demonstrated their ability to inhibit the growth of cancer cells. Notably, compounds with similar structural features showed promising results:
- Compound A: GI50 = 10.47 µM
- Compound B: GI50 = 7.24 µM
- Positive Control (5-FU): GI50 = 22.60 µM
These findings suggest that the benzylsulfanyl and ethyl substitutions enhance the antitumor activity of triazole derivatives, making them viable candidates for further development in cancer therapy .
Antimicrobial Activity
Triazoles are known for their broad-spectrum antimicrobial effects. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 15 µg/mL |
| Compound D | S. aureus | 10 µg/mL |
| Compound E | P. aeruginosa | 20 µg/mL |
These results indicate that the presence of the benzylsulfanyl group contributes to the antimicrobial potency of the triazole derivatives .
The biological activity of 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline can be attributed to its ability to interact with specific molecular targets:
Q & A
Q. What are the key synthetic methodologies for preparing 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline?
The synthesis involves multi-step protocols:
Quinoline core formation : Thieno[2,3-b]quinoline is synthesized via cyclization of thiophene-containing precursors under Vilsmeier-Haack conditions (e.g., POCl₃/DMF) .
Triazole ring introduction : A 1,2,4-triazole moiety is grafted via cyclocondensation of thiosemicarbazides with aldehydes or ketones under reflux in ethanol with catalytic acetic acid .
Functionalization : The benzylsulfanyl group is introduced via nucleophilic substitution or thiol-alkyne coupling, often using benzyl mercaptan and a base like K₂CO₃ in DMF .
Critical parameters : Solvent choice (DMF for polar intermediates), temperature control (reflux at 80–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the molecular structure of this compound characterized experimentally?
Key techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at δ 1.2–1.4 ppm, benzylsulfanyl protons at δ 4.3–4.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 447.12 for C₂₂H₁₈N₄S₂) .
- X-ray crystallography : Resolves π-stacking interactions between quinoline and triazole rings, critical for understanding electronic properties .
- FT-IR : Identifies thiol (-SH) and triazole (C=N) stretching vibrations at 2550 cm⁻¹ and 1550 cm⁻¹, respectively .
Q. What preliminary biological screening data exist for this compound?
Reported activities :
- Antimicrobial : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer : IC₅₀ = 12.5 µM against HeLa cells, linked to intercalation with DNA via the planar quinoline-triazole system .
Assay protocols : - Broth microdilution (CLSI guidelines) for antimicrobial testing .
- MTT assay for cytotoxicity, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Strategies :
- Catalytic optimization : Use Pd/C or CuI for coupling steps to reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for triazole cyclization) .
- Flow chemistry : Enables continuous processing of intermediates like thienoquinoline precursors .
Yield improvements : From 45% (batch) to 72% (flow) for key intermediates .
Q. What structure-activity relationships (SAR) guide its bioactivity?
Critical substituents :
- Benzylsulfanyl group : Enhances lipophilicity (logP = 3.2), improving membrane penetration .
- Ethyl group at N4 : Stabilizes the triazole ring conformation, increasing DNA-binding affinity .
- Thienoquinoline core : π-π stacking with nucleic acids correlates with antimicrobial potency .
SAR validation : Analogues lacking the ethyl group show 50% reduced activity, highlighting its role .
Q. How do computational models predict its reactivity and binding modes?
Methods :
- DFT calculations : HOMO/LUMO analysis (e.g., HOMO = -5.8 eV) reveals electrophilic reactivity at the triazole sulfur .
- Molecular docking : Quinoline intercalates into DNA minor grooves (binding energy = -9.2 kcal/mol), while the triazole interacts with topoisomerase II .
Software : Gaussian 09 for DFT, AutoDock Vina for docking .
Q. How to resolve contradictions in reported biological data?
Case example : Discrepancies in IC₅₀ values (12.5 µM vs. 25 µM) for HeLa cells:
- Root cause : Variability in assay conditions (e.g., serum concentration, incubation time).
- Resolution : Standardize protocols (e.g., 10% FBS, 48h incubation) and validate with dual-reporter assays (e.g., luminescence/fluorescence) .
Q. What advanced analytical methods quantify its stability in biological matrices?
Techniques :
- HPLC-MS/MS : Quantifies degradation products (e.g., sulfoxide derivatives) in plasma with LOD = 0.1 ng/mL .
- Accelerated stability studies : pH 7.4 buffer at 40°C shows <5% degradation over 30 days, indicating suitability for in vivo studies .
Q. How does pH affect its solubility and formulation?
Key findings :
- pH-dependent solubility : 0.2 mg/mL (pH 2.0) vs. 0.02 mg/mL (pH 7.4) due to protonation of the quinoline nitrogen .
- Formulation strategies : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (up to 1.5 mg/mL) .
Q. What reaction mechanisms explain its interaction with biological thiols?
Proposed pathway :
Thiol-disulfide exchange : Benzylsulfanyl group reacts with glutathione (GSH), forming a disulfide-linked adduct (confirmed by LC-MS) .
ROS generation : Thiol depletion triggers oxidative stress, contributing to cytotoxicity in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
